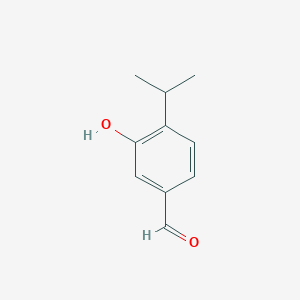

3-Hydroxy-4-isopropylbenzaldehyde

Description

Contextualization of Substituted Benzaldehydes in Contemporary Organic Chemistry Research

Substituted benzaldehydes are a class of organic compounds that feature a benzene (B151609) ring bonded to a formyl group, with additional functional groups attached at various positions on the ring. These compounds are of significant interest in modern organic chemistry due to their versatility as synthetic intermediates. The aldehyde group is highly reactive and participates in a wide array of chemical transformations, making these molecules valuable building blocks for more complex structures.

In contemporary research, substituted benzaldehydes are utilized in the synthesis of diverse molecular architectures, including chalcones, oxazolones, and benzoxazole (B165842) derivatives. They are fundamental precursors in the pharmaceutical and agrochemical industries. For instance, specific substituted benzaldehydes have been designed to interact with biological targets, such as human hemoglobin. nih.gov The ability to introduce a variety of substituents onto the benzaldehyde (B42025) scaffold allows for the fine-tuning of electronic and steric properties, enabling the targeted design of molecules for applications ranging from medicinal chemistry to materials science. acs.orgrug.nl

Significance of Hydroxyl and Isopropyl Functional Groups in the Molecular Architecture of 3-Hydroxy-4-isopropylbenzaldehyde

The molecular structure of 3-Hydroxy-4-isopropylbenzaldehyde is distinguished by the presence of three key components attached to the benzene ring: an aldehyde (-CHO) group, a hydroxyl (-OH) group, and an isopropyl (-CH(CH₃)₂) group. The specific placement of these groups (ortho to each other) dictates the compound's unique chemical properties and reactivity.

The hydroxyl group is a polar functional group that significantly influences the molecule's characteristics. It can act as a hydrogen bond donor and acceptor, which typically increases the compound's solubility in polar solvents. As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide ion. This group is also an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. The presence of the hydroxyl group is often associated with antioxidant properties in phenolic compounds.

The isopropyl group is a nonpolar, branched alkyl substituent. Its primary influence is on the steric and lipophilic nature of the molecule. Being a bulky group, it can sterically hinder reactions at the adjacent hydroxyl group. Its nonpolar character increases the molecule's solubility in nonpolar organic solvents. Electronically, the isopropyl group is a weak electron-donating group through induction, which can subtly influence the reactivity of the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Overview of Principal Research Foci Pertaining to 3-Hydroxy-4-isopropylbenzaldehyde

While dedicated research on 3-Hydroxy-4-isopropylbenzaldehyde is not extensively documented, its structural features suggest several logical areas of scientific investigation. The principal research foci can be categorized into three main areas: synthesis, biological activity evaluation, and application as a chemical intermediate.

Synthesis: A primary research objective would be the development of efficient and regioselective synthetic routes to 3-Hydroxy-4-isopropylbenzaldehyde. A logical precursor for this synthesis is 2-isopropylphenol (B134262). nih.gov The introduction of the aldehyde group onto the 2-isopropylphenol ring would require a formylation reaction. Research in this area would focus on optimizing reaction conditions to favor formylation at the position para to the isopropyl group and ortho to the hydroxyl group, a common challenge in the synthesis of polysubstituted aromatic compounds. orgsyn.org

Biological Activity: The presence of a phenolic hydroxyl group suggests potential antioxidant properties. Research would likely involve in-vitro assays, such as DPPH radical scavenging tests, to quantify its antioxidant capacity. nih.gov Furthermore, investigations into its potential as an enzyme inhibitor are plausible. Structurally related compounds, such as 2-Hydroxy-4-isopropylbenzaldehyde, have been identified as tyrosinase inhibitors, indicating that isomers of hydroxy isopropylbenzaldehyde are of interest for their biological effects. chemchart.com

Structure

3D Structure

Propriétés

Numéro CAS |

91060-93-4 |

|---|---|

Formule moléculaire |

C10H12O2 |

Poids moléculaire |

164.20 g/mol |

Nom IUPAC |

3-hydroxy-4-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C10H12O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-7,12H,1-2H3 |

Clé InChI |

AAHPQRUIQYEFLD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C(C=C(C=C1)C=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy 4 Isopropylbenzaldehyde

Established Synthetic Pathways for the Preparation of 3-Hydroxy-4-isopropylbenzaldehyde

The preparation of 3-Hydroxy-4-isopropylbenzaldehyde can be approached through several established synthetic routes. These pathways often involve either building the aromatic ring with the desired substitution pattern or performing regioselective modifications on a suitable precursor.

Aldol (B89426) Condensation Strategies in Benzaldehyde (B42025) Synthesis

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. patsnap.com It involves the reaction of an enolate ion with a carbonyl compound to produce a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. patsnap.comiitk.ac.in The Claisen-Schmidt condensation, a variation of this reaction, involves an aromatic carbonyl compound that lacks an α-hydrogen (like benzaldehyde) reacting with an enolizable aldehyde or ketone. lumenlearning.com

While a powerful tool for creating more complex structures from simpler aldehydes, the direct synthesis of 3-Hydroxy-4-isopropylbenzaldehyde via an aldol strategy is not a common approach. Instead, these condensation reactions are more frequently used to derivatize benzaldehydes rather than construct the substituted aromatic core itself. For example, a reaction between an aromatic aldehyde and acetone (B3395972) yields a β-hydroxy ketone. iitk.ac.in

Oxidative Approaches from Corresponding Benzyl (B1604629) Alcohol Precursors

A highly effective and common method for preparing aldehydes is the oxidation of their corresponding primary alcohols. For the synthesis of 3-Hydroxy-4-isopropylbenzaldehyde, the precursor would be 3-hydroxy-4-isopropylbenzyl alcohol. The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid.

Various catalyst systems are effective for this transformation. For instance, copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst systems are known to be effective for the aerobic oxidation of a range of substituted benzyl alcohols into their corresponding benzaldehydes. rsc.org These reactions can proceed at room temperature using ambient air as the oxidant. rsc.org The oxidation of benzyl alcohol itself has been studied extensively, with the formation of benzaldehyde being a primary product. copernicus.org The general principle involves the H-abstraction from the alcohol, leading to the formation of the aldehyde. copernicus.org

Table 1: Example of Catalyst System for Benzyl Alcohol Oxidation

| Precursor Example | Catalyst System | Oxidant | Product Example |

|---|---|---|---|

| 4-Isopropylbenzyl alcohol | Cu(I)/TEMPO | Air | 4-Isopropylbenzaldehyde (B89865) |

| 4-Nitrobenzyl alcohol | Cu(bpy)/TEMPO | Air | 4-Nitrobenzaldehyde |

Data derived from a general protocol for substituted benzyl alcohols. rsc.org

Regioselective Isopropylation and Hydroxylation Reactions in Precursor Synthesis

The most practical syntheses of 3-Hydroxy-4-isopropylbenzaldehyde often rely on the regioselective modification of readily available precursors. Controlling where functional groups are added to the benzene (B151609) ring is a critical challenge in aromatic chemistry.

One potential pathway begins with 3,4-dihydroxybenzaldehyde (B13553). To achieve selective isopropylation at the 4-position, the more acidic 3-hydroxyl group might first be protected, followed by alkylation of the 4-hydroxyl group and subsequent deprotection. Alternatively, direct regioselective alkylation can sometimes be achieved by carefully controlling reaction conditions. The selective protection of one hydroxyl group over another in dihydroxy benzaldehydes has been demonstrated, for example, in the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using various protecting groups, with yields ranging from 67-75%. mdpi.comresearchgate.net

Another route could start with 4-isopropylbenzaldehyde (cuminaldehyde), which is a natural product found in the essential oils of cumin and other plants. wikipedia.orgnih.gov The challenge then becomes the regioselective introduction of a hydroxyl group at the 3-position. This is typically a multi-step process involving nitration followed by reduction to an amine and subsequent diazotization and hydrolysis, a sequence used to prepare 3-hydroxybenzaldehyde (B18108) from 3-nitrobenzaldehyde. wikipedia.org

A third approach involves starting with 3-hydroxybenzaldehyde and introducing the isopropyl group at the 4-position. wikipedia.orgchembk.com This could potentially be achieved through a Friedel-Crafts alkylation, although controlling regioselectivity and preventing side reactions can be challenging.

Advanced Synthetic Transformations and Derivative Formation of 3-Hydroxy-4-isopropylbenzaldehyde

The aldehyde functional group is exceptionally versatile, serving as a key electrophile in numerous carbon-heteroatom and carbon-carbon bond-forming reactions. This allows 3-Hydroxy-4-isopropylbenzaldehyde to be converted into a wide range of derivatives.

Synthesis and Characterization of Imine and Schiff Base Derivatives

Imines, commonly known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. mediresonline.orgyoutube.com The reaction of 3-Hydroxy-4-isopropylbenzaldehyde with a primary amine leads to the formation of a corresponding imine, with the loss of a water molecule. youtube.com

The reaction mechanism begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by proton transfer steps and the elimination of water to form the stable C=N double bond. youtube.com These reactions are often carried out in a solvent like ethanol (B145695) and can be catalyzed by a few drops of acid. fabad.org.tr

The resulting Schiff bases are characterized by various spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the formation of the imine is confirmed by the appearance of a characteristic C=N stretching band. In nuclear magnetic resonance (NMR) spectroscopy, the proton of the azomethine group (-N=CH-) gives a characteristic signal in the 1H NMR spectrum.

Table 2: General Scheme for Schiff Base Formation

| Aldehyde | Primary Amine | Product Type | Key Spectroscopic Feature |

|---|---|---|---|

| 3-Hydroxy-4-isopropylbenzaldehyde | R-NH2 | Imine (Schiff Base) | C=N stretch (IR), -N=CH- proton (1H NMR) |

Based on general principles of imine synthesis. mediresonline.orgresearchgate.net

Schiff bases derived from substituted benzaldehydes have been widely synthesized and characterized, with studies reporting high percentage yields. mediresonline.org

Applications in Wittig-Horner Condensation for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes (olefins) from aldehydes or ketones. wikipedia.orgnih.gov It is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium (B103445) ylide. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene, and the dialkylphosphate salt byproduct is water-soluble, making purification straightforward. alfa-chemistry.comorganic-chemistry.org

In this reaction, 3-Hydroxy-4-isopropylbenzaldehyde serves as the aldehyde component. The reaction begins with the deprotonation of a phosphonate (B1237965) ester to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then adds to the carbonyl carbon of the aldehyde. The resulting intermediate eliminates a dialkyl phosphate (B84403) to form the C=C double bond of the olefin. wikipedia.org

The reaction allows for the synthesis of a diverse range of olefins by varying the structure of the phosphonate reagent. The presence of an electron-withdrawing group on the phosphonate is necessary for the elimination step to proceed effectively. wikipedia.org

Table 3: General Scheme for Horner-Wadsworth-Emmons Reaction

| Aldehyde | Phosphonate Reagent | Base | Product Type | Stereoselectivity |

|---|---|---|---|---|

| 3-Hydroxy-4-isopropylbenzaldehyde | (RO)2P(O)CH2-EWG | NaH, NaOMe, etc. | (E)-Olefin | Predominantly E |

EWG = Electron-Withdrawing Group. Based on the general mechanism of the HWE reaction. wikipedia.orgorganic-chemistry.org

Pathways to 3,5-Dialkyl-4-hydroxybenzonitrile Derivatives

The transformation of 3-hydroxy-4-isopropylbenzaldehyde into 3,5-dialkyl-4-hydroxybenzonitrile derivatives is a significant synthetic route. This typically involves the introduction of an alkyl group at the 5-position of the benzene ring, followed by the conversion of the aldehyde group into a nitrile.

One method for the introduction of a second alkyl group is through a formylation reaction, which can then be followed by reduction. The subsequent conversion of the aldehyde to a nitrile is a key step. A common laboratory method for this conversion is the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated. Another approach involves the use of azidotrimethylsilane (B126382) and a catalytic amount of an acid, which can efficiently convert aldehydes to nitriles. mdpi.com

The direct conversion of aldehydes to nitriles can be achieved under various conditions. For instance, heating an amide with a dehydrating agent like phosphorus(V) oxide can yield a nitrile. libretexts.org While not a direct conversion from the aldehyde, this highlights a related pathway in nitrile synthesis.

Below is a table summarizing a potential synthetic pathway:

Table 1: Synthetic Pathway to 3,5-Dialkyl-4-hydroxybenzonitrile Derivatives

| Step | Reactant | Reagents | Product |

| 1. Alkylation | 3-Hydroxy-4-isopropylbenzaldehyde | Alkylating agent (e.g., t-butyl chloride), Lewis acid catalyst | 3-Alkyl-5-isopropyl-4-hydroxybenzaldehyde |

| 2. Nitrile Formation | 3-Alkyl-5-isopropyl-4-hydroxybenzaldehyde | Hydroxylamine, followed by dehydration | 3-Alkyl-5-isopropyl-4-hydroxybenzonitrile |

Generation of Chalcone Scaffolds and Related Conjugated Systems

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are readily synthesized using 3-hydroxy-4-isopropylbenzaldehyde through the Claisen-Schmidt condensation. wikipedia.org This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. nih.govpraxilabs.com In this case, 3-hydroxy-4-isopropylbenzaldehyde serves as the aromatic aldehyde.

The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. nih.govtaylorandfrancis.com The base deprotonates the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol addition product yields the chalcone. praxilabs.comwpmucdn.com The reaction can also be performed under acidic conditions or even solvent-free. nih.govrsc.org Microwave irradiation has also been shown to accelerate the reaction and improve yields. numberanalytics.com

The resulting chalcones, featuring the 3-hydroxy-4-isopropylphenyl group, are part of a larger family of flavonoids and serve as important intermediates in the synthesis of other biologically active molecules. wpmucdn.comrjpbcs.com

Table 2: Examples of Chalcones from 3-Hydroxy-4-isopropylbenzaldehyde

| Aldehyde | Ketone | Catalyst | Chalcone Product |

| 3-Hydroxy-4-isopropylbenzaldehyde | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(4-hydroxy-3-isopropylphenyl)prop-2-en-1-one |

| 3-Hydroxy-4-isopropylbenzaldehyde | 4'-Methoxyacetophenone | NaOH or KOH | (E)-1-(4-methoxyphenyl)-3-(4-hydroxy-3-isopropylphenyl)prop-2-en-1-one |

| 3-Hydroxy-4-isopropylbenzaldehyde | 4'-Chloroacetophenone | NaOH or KOH | (E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-isopropylphenyl)prop-2-en-1-one |

Derivatization for Integration into Advanced Materials Science Applications

The functional groups of 3-hydroxy-4-isopropylbenzaldehyde make it a suitable candidate for incorporation into advanced materials. The aldehyde group can participate in polymerization reactions, particularly condensation polymerizations. For instance, poly(azomethine)s, which have potential as conductive materials due to their conjugated structure, can be synthesized from Schiff base monomers derived from aldehydes. researchgate.net

The phenolic hydroxyl group can also be a site for modification. Oxidative polymerization of hydroxybenzaldehydes can lead to polymers with high thermal stability. researchgate.net Furthermore, the derivatization of the hydroxyl group can be used to create molecules with liquid crystalline properties.

Metal Complexation Chemistry and Ligand Design

The structure of 3-hydroxy-4-isopropylbenzaldehyde is conducive to the design of ligands for metal complexation. The most common strategy involves the synthesis of Schiff base ligands. These are typically formed through the condensation reaction of the aldehyde group with a primary amine.

These Schiff base ligands can then coordinate with a variety of metal ions, such as copper, nickel, and cobalt, to form metal complexes. The presence of both the hydroxyl group and the imine nitrogen allows for the formation of stable chelate rings with the metal center.

The properties of the resulting metal complexes, including their geometry, and catalytic activity, can be tuned by varying the amine component used in the Schiff base formation. These complexes have been explored for various applications, including their use as catalysts and as antimicrobial agents.

Table 3: Potential Metal Complexes with Ligands from 3-Hydroxy-4-isopropylbenzaldehyde Derivatives

| Ligand Type | Amine Precursor | Metal Ion | Potential Application |

| Schiff Base | Ethanolamine | Copper(II) | Catalysis |

| Schiff Base | 2-Aminophenol | Nickel(II) | Antimicrobial |

| Schiff Base | Ethylenediamine | Cobalt(II) | Magnetic Materials |

Investigations into the Chemical Reactivity and Reaction Mechanisms of 3 Hydroxy 4 Isopropylbenzaldehyde

Mechanistic Elucidation of Aldehyde and Hydroxyl Group Reactivity Profiles

The chemical character of 3-hydroxy-4-isopropylbenzaldehyde is dictated by the interplay of its three functional components: a benzene (B151609) ring, a hydroxyl group, an isopropyl group, and an aldehyde group. The reactivity of the aldehyde and hydroxyl groups are electronically and sterically influenced by their positions on the aromatic ring.

The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack. The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This alkoxide intermediate can then be protonated to yield the final alcohol product. youtube.com The presence of the hydroxyl group at the meta position and the isopropyl group at the para position relative to the aldehyde influences this reactivity. The isopropyl group is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, while the hydroxyl group is also electron-donating through resonance.

The hydroxyl group is a phenolic hydroxyl, making it weakly acidic. Its reactivity is significantly influenced by the other substituents. In related compounds like 3,4-dihydroxybenzaldehyde (B13553), the acidity of the two hydroxyl groups differs, allowing for regioselective reactions. mdpi.com The 4-hydroxyl group is generally more acidic due to the electron-withdrawing effect of the para-aldehyde group. mdpi.com In 3-hydroxy-4-isopropylbenzaldehyde, the hydroxyl group is ortho to the bulky isopropyl group and meta to the aldehyde. This position means its reactivity, particularly in alkylation or acylation reactions, can be selectively controlled. For instance, in the selective protection of 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be preferentially alkylated under specific conditions (e.g., using NaHCO₃ as a base in DMF), demonstrating the nuanced reactivity profiles that arise from the electronic environment. mdpi.com

Kinetic Studies of Adduct Formation with Nucleophilic Species

While specific kinetic studies detailing the rate of adduct formation for 3-hydroxy-4-isopropylbenzaldehyde are not extensively documented in publicly available literature, the kinetics can be inferred from studies of analogous substituted benzaldehydes. The formation of adducts, such as hemiacetals, acetals, imines (Schiff bases), and cyanohydrins, is a cornerstone of aldehyde chemistry. youtube.comresearchgate.net

The rate of nucleophilic addition is highly sensitive to the electronic and steric environment of the carbonyl group. The general mechanism proceeds via a nucleophilic attack on the carbonyl carbon. youtube.com The kinetics of this process are influenced by several factors:

Electronic Effects: The electron-donating isopropyl group at the para-position and the hydroxyl group at the meta-position increase the electron density at the carbonyl carbon, which is expected to decrease the rate of attack by nucleophiles compared to unsubstituted benzaldehyde (B42025).

Steric Hindrance: The isopropyl group, being ortho to one of the C-H bonds of the aldehyde, offers minimal steric hindrance to the incoming nucleophile at the carbonyl carbon itself.

Catalysis: The reaction is often catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis typically involves deprotonating the nucleophile to increase its nucleophilicity.

The formation of Schiff bases, for instance, from the reaction of p-hydroxybenzaldehyde derivatives with primary amines, is a well-established reaction. researchgate.net The rate-determining step of imine formation is typically the dehydration of the carbinolamine intermediate, which is acid-catalyzed.

Table 1: Expected Influence of Substituents on the Kinetics of Nucleophilic Addition to Benzaldehyde

| Substituent | Position | Electronic Effect | Expected Impact on Reaction Rate |

| Isopropyl | para | Electron-Donating (Inductive & Hyperconjugation) | Decrease |

| Hydroxyl | meta | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Minor Decrease/Increase |

| Aldehyde | - | Electron-Withdrawing (Resonance & Inductive) | Reference Group |

This table presents a qualitative prediction based on general principles of physical organic chemistry.

Stereochemical Outcomes in Directed Derivatization Reactions

3-Hydroxy-4-isopropylbenzaldehyde is an achiral molecule. Stereochemical considerations become important when it is used as a substrate in reactions that generate a new stereocenter. The existing functional groups can influence the stereochemical outcome of such reactions through steric or electronic effects, a process known as directed derivatization.

A key example of stereocontrol in reactions of similar molecules is the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 from 3-hydroxy-4-methoxybenzaldehyde. sigmaaldrich.com This highlights that reactions modifying the aldehyde group, such as the Wittig reaction or related olefination reactions, can proceed with high stereoselectivity. The (Z)-isomer was preferentially formed, indicating that the substitution pattern on the aromatic ring can direct the stereochemical course of the reaction. sigmaaldrich.com

In the case of 3-hydroxy-4-isopropylbenzaldehyde, the following factors could direct stereochemistry:

Steric Influence: The bulky isopropyl group ortho to the hydroxyl group could sterically hinder the approach of reagents from one face of the molecule in reactions involving the hydroxyl group or adjacent positions.

Chelation Control: The ortho-hydroxyl group can potentially form a chelate with metal-based reagents or catalysts. This coordination can lock the conformation of the molecule and direct the approach of a second reactant to a specific face, thereby controlling the stereochemistry of the newly formed chiral center.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, influencing the transition state geometry of a reaction and thus its stereochemical outcome.

While specific studies on directed derivatization of 3-hydroxy-4-isopropylbenzaldehyde are limited, the principles derived from similar systems like isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) are directly applicable. sigmaaldrich.com

Catalytic Aspects and Reaction Enhancement in Synthetic Processes

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of synthetic transformations involving 3-hydroxy-4-isopropylbenzaldehyde and related compounds. Various catalytic systems, including homogeneous, heterogeneous, and photocatalytic methods, have been employed.

Homogeneous Catalysis: Cobalt salts combined with N-hydroxyphthalimide (NHPI) have been used for the liquid-phase oxidation of 2-methoxy-p-cresol to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound. researchgate.net Zirconium and Hafnium-based polyhedral oligosilsesquioxane complexes have been shown to catalyze the reductive etherification of various hydroxybenzaldehydes. osti.gov However, it was noted that multifunctional aldehydes with adjacent hydroxyl groups, like 3,4-dihydroxybenzaldehyde, could deactivate these catalysts through metal chelation, a factor to consider for 3-hydroxy-4-isopropylbenzaldehyde. osti.gov

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. For the synthesis of p-hydroxybenzaldehyde (PHB), catalysts such as Mn₂O₃/CuFe₂O₄ have been found to be effective for the oxidation of p-hydroxybenzyl alcohol. researchgate.net For the direct oxidation of p-cresol (B1678582) derivatives, modified cobalt pyrophosphate and hydrotalcite-like compounds have shown high conversion and selectivity. researchgate.netgoogle.com Recently, magnetic nanoparticles (MNPs) have emerged as highly efficient and recoverable catalysts. For example, Zr@IL-Fe₃O₄ MNPs have been used to catalyze the one-pot, three-component synthesis of pyran derivatives from various arylaldehydes under solvent-free conditions. nih.gov

Photocatalysis: Light-induced reactions offer a green alternative to traditional thermal methods. The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones from aromatic aldehydes has been achieved using visible light, proceeding through an organic photoredox catalytic mechanism where the aldehyde is initially excited by light. mdpi.com

Table 2: Catalytic Systems for Transformations of Substituted Benzaldehydes

| Catalyst System | Reaction Type | Substrate Example | Key Findings | Reference |

| CoCl₂ / N-hydroxyphthalimide | Oxidation | 2-methoxy-p-cresol | Good yield (90%) of vanillin. | researchgate.net |

| Zr/Hf-POSS Complexes | Reductive Etherification | 4-hydroxybenzaldehyde | Robust homogeneous catalysts; deactivated by chelating diols. | osti.gov |

| Mn₂O₃/CuFe₂O₄ | Oxidation | p-hydroxybenzyl alcohol | Promising capacity for p-hydroxybenzaldehyde synthesis. | researchgate.net |

| Zr@IL-Fe₃O₄ MNPs | Multicomponent Condensation | Arylaldehydes | Efficient, recyclable catalyst for pyran synthesis. | nih.gov |

| Visible Light / Organic Photoredox | Condensation | Aromatic Aldehydes | Light-induced reaction enhancement, reducing reaction times. | mdpi.com |

Biotransformation Pathways and Identification of Metabolites Related to 3-Hydroxy-4-isopropylbenzaldehyde

Specific biotransformation studies on 3-hydroxy-4-isopropylbenzaldehyde are not readily found in the literature. However, plausible metabolic pathways can be predicted based on the metabolism of structurally related compounds, such as cuminaldehyde (4-isopropylbenzaldehyde), and general principles of xenobiotic metabolism. chemchart.com The metabolism of such compounds typically proceeds in two phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: The primary sites for Phase I reactions would be the aldehyde and isopropyl groups.

Oxidation of the Aldehyde: The aldehyde group is expected to be rapidly oxidized by aldehyde dehydrogenase (ALDH) enzymes to the corresponding carboxylic acid, forming 3-hydroxy-4-isopropylbenzoic acid . This is a common and major metabolic pathway for aromatic aldehydes.

Oxidation of the Isopropyl Group: The isopropyl side chain can be hydroxylated by cytochrome P450 (CYP450) enzymes. This can occur at the tertiary carbon to form a tertiary alcohol, 3-hydroxy-4-(2-hydroxypropan-2-yl)benzaldehyde , or at one of the methyl groups to form a primary alcohol. Further oxidation of these alcohol metabolites is also possible. Studies on the biotransformation of cuminaldehyde in rabbits have identified metabolites resulting from the oxidation of the isopropyl group. chemchart.com

Phase II Metabolism: The original molecule and its Phase I metabolites, particularly those with hydroxyl groups (phenolic and alcoholic), are susceptible to Phase II conjugation reactions.

Glucuronidation: The phenolic hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate. This increases water solubility and facilitates excretion.

Sulfation: Similarly, the phenolic group can be sulfated by sulfotransferases (SULTs) to form a sulfate (B86663) conjugate.

The primary metabolites of 3-hydroxy-4-isopropylbenzaldehyde are therefore likely to be 3-hydroxy-4-isopropylbenzoic acid and its glucuronide and sulfate conjugates, along with products of isopropyl group oxidation.

Table 3: Plausible Metabolites of 3-Hydroxy-4-isopropylbenzaldehyde

| Metabolite Name | Metabolic Pathway | Enzyme Family (putative) |

| 3-Hydroxy-4-isopropylbenzoic acid | Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) |

| 3-Hydroxy-4-(2-hydroxypropan-2-yl)benzaldehyde | Isopropyl Group Hydroxylation | Cytochrome P450 (CYP450) |

| 3-Hydroxy-4-isopropylbenzaldehyde Glucuronide | Glucuronidation of Phenolic -OH | UDP-glucuronosyltransferase (UGT) |

| 3-Hydroxy-4-isopropylbenzoic acid Glucuronide | Glucuronidation of Phenolic -OH | UDP-glucuronosyltransferase (UGT) |

| 3-Hydroxy-4-isopropylbenzaldehyde Sulfate | Sulfation of Phenolic -OH | Sulfotransferase (SULT) |

Advanced Spectroscopic and Analytical Methodologies for 3 Hydroxy 4 Isopropylbenzaldehyde

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms, the nature of functional groups, electronic transitions, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Hydroxy-4-isopropylbenzaldehyde, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for 3-Hydroxy-4-isopropylbenzaldehyde would be distinct for the aldehyde, aromatic, hydroxyl, and isopropyl protons. The aldehydic proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The three aromatic protons will appear as distinct signals, with their splitting patterns (doublets and doublet of doublets) dictated by their coupling with adjacent protons. The isopropyl group will show a septet for the single methine proton and a doublet for the six equivalent methyl protons. The phenolic hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the aldehyde group is characteristically found far downfield (δ 190-195 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with their specific shifts influenced by the attached functional groups (OH, CHO, isopropyl). The carbons of the isopropyl group will appear in the upfield region of the spectrum. Data from related compounds like 3-hydroxybenzaldehyde (B18108) and 4-isopropylbenzaldehyde (B89865) (cuminaldehyde) help in assigning these predicted shifts. chemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Hydroxy-4-isopropylbenzaldehyde

| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Aldehyde (-CHO) | 9.8 (s, 1H) | 192.5 | Singlet, downfield due to electronegative oxygen. |

| Aromatic C-H (H-2) | 7.4 (d, 1H) | 125.0 | Doublet, ortho to CHO. |

| Aromatic C-H (H-5) | 6.9 (d, 1H) | 115.0 | Doublet, ortho to OH. |

| Aromatic C-H (H-6) | 7.5 (dd, 1H) | 130.0 | Doublet of doublets, between CHO and Isopropyl. |

| Phenolic (-OH) | 5.5-6.5 (br s, 1H) | - | Broad singlet, shift is solvent/concentration dependent. |

| Isopropyl (-CH) | 3.2 (sept, 1H) | 34.0 | Septet due to coupling with 6 methyl protons. |

| Isopropyl (-CH₃) | 1.25 (d, 6H) | 23.5 | Doublet due to coupling with the methine proton. |

| Aromatic C-CHO (C-1) | - | 136.0 | Quaternary carbon. |

| Aromatic C-OH (C-3) | - | 158.0 | Quaternary carbon, downfield shift due to OH. |

| Aromatic C-Isopropyl (C-4) | - | 145.0 | Quaternary carbon. |

| Aromatic C-2, C-5, C-6 | - | See above | Carbons bearing protons. |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3-Hydroxy-4-isopropylbenzaldehyde is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching on the aromatic ring.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) correspond to the C-H stretching vibrations of the isopropyl group.

C=O Stretch (Aldehyde): A very strong and sharp absorption band around 1680-1700 cm⁻¹. This position is slightly lower than for a simple aliphatic aldehyde due to conjugation with the aromatic ring.

C=C Stretch (Aromatic): Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring.

Data from similar molecules like p-hydroxy benzaldehyde (B42025) and benzaldehyde derivatives confirm these characteristic frequency ranges. chemicalbook.comnih.gov

Table 2: Predicted Characteristic IR Absorption Bands for 3-Hydroxy-4-isopropylbenzaldehyde

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium |

| C-H Stretch | Aliphatic (Isopropyl) | 2870 - 2960 | Medium |

| C=O Stretch | Aldehyde | 1680 - 1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol (B47542) | 1200 - 1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The spectrum arises from the promotion of electrons from a ground electronic state to a higher energy excited state.

For 3-Hydroxy-4-isopropylbenzaldehyde, the benzaldehyde moiety acts as the primary chromophore. Two main types of electronic transitions are expected:

π → π transitions:* These are high-energy, high-intensity transitions associated with the aromatic ring and the carbonyl group's π-system. They typically result in strong absorption bands (B-bands and E-bands). For substituted benzaldehydes, these are often observed in the 250-320 nm range. libretexts.org

n → π transitions:* This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This "forbidden" transition results in a weak absorption band (R-band) at a longer wavelength, typically above 300 nm for aromatic aldehydes. researchgate.net

The hydroxyl (-OH) and isopropyl groups act as auxochromes, which modify the absorption of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for 3-Hydroxy-4-isopropylbenzaldehyde

| Electronic Transition | Associated Chromophore | Expected λmax (nm) | Expected Intensity (ε) |

| π → π* (B-Band) | Aromatic Ring/Conjugated System | ~270 - 290 | High |

| π → π* (E-Band) | Aromatic Ring | ~220 - 240 | Very High |

| n → π* (R-Band) | Carbonyl Group (C=O) | ~310 - 330 | Low |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

For 3-Hydroxy-4-isopropylbenzaldehyde (C₁₀H₁₂O₂), the molecular weight is 164.20 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z corresponding to its exact mass (164.0837).

The fragmentation pattern in electron ionization (EI-MS) is highly predictable:

Molecular Ion ([M]⁺): A peak at m/z ≈ 164.

[M-1]⁺: Loss of the aldehydic hydrogen radical, resulting in a stable acylium ion at m/z ≈ 163.

[M-15]⁺: Loss of a methyl radical (•CH₃) from the isopropyl group, leading to a fragment at m/z ≈ 149.

[M-29]⁺: Loss of the formyl radical (•CHO), giving a peak at m/z ≈ 135. libretexts.org

[M-43]⁺: Loss of the entire isopropyl radical (•CH(CH₃)₂) results in a significant fragment at m/z ≈ 121, corresponding to the dihydroxybenzoyl cation. This is a common cleavage for isopropyl-substituted aromatics. nih.gov

These fragmentation pathways provide a unique fingerprint for the molecule, confirming the presence and location of the various functional groups. libretexts.orgmiamioh.edu

Chromatographic Techniques for Isolation, Purity Assessment, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a polar compound like 3-Hydroxy-4-isopropylbenzaldehyde, High-Performance Liquid Chromatography (HPLC) is the premier technique for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be most suitable. nih.govnih.gov

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface.

Mobile Phase: A gradient or isocratic elution using a mixture of a polar solvent (like water, often with a pH modifier such as formic or phosphoric acid) and a less polar organic solvent (like acetonitrile (B52724) or methanol) would be employed. nih.gov

Detection: A UV detector set at one of the absorption maxima identified by UV-Vis spectroscopy (e.g., ~280 nm) would provide sensitive detection.

This method allows for the separation of 3-Hydroxy-4-isopropylbenzaldehyde from starting materials, byproducts, and degradation products, enabling accurate purity determination.

Other Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. A silica (B1680970) gel plate (polar stationary phase) with a mobile phase of intermediate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would effectively separate the components.

Gas Chromatography (GC): GC can be used for the analysis of volatile compounds. Due to the polar phenolic hydroxyl group, derivatization (e.g., silylation) might be necessary to increase the volatility and thermal stability of 3-Hydroxy-4-isopropylbenzaldehyde, preventing peak tailing and improving chromatographic resolution.

Thermal Analysis Techniques for Probing Material Stability and Phase Transitions

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For 3-Hydroxy-4-isopropylbenzaldehyde, a TGA scan would reveal its thermal stability and decomposition profile. The analysis would identify the onset temperature of decomposition and the temperature at which maximum mass loss occurs. Studies on substituted benzaldehydes indicate that decomposition pathways are influenced by the nature and position of the substituents. rsc.orgrsc.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A DSC thermogram for 3-Hydroxy-4-isopropylbenzaldehyde would show an endothermic peak corresponding to its melting point. It can also be used to detect other phase transitions, such as glass transitions or polymorphic transformations, providing crucial information about the material's solid-state properties.

Theoretical and Computational Chemistry Studies of 3 Hydroxy 4 Isopropylbenzaldehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) approaches solve the Schrödinger equation (or its simplified forms) to map the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) Applications in Geometric and Electronic Property Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the ground-state geometry and various electronic properties of molecules. For a compound like 3-Hydroxy-4-isopropylbenzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring, the orientation of the aldehyde and isopropyl groups, and the intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen can be precisely described.

Electronic properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP) are also readily calculated. The MEP map is particularly insightful, as it visualizes the electron density distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 3-Hydroxy-4-isopropylbenzaldehyde, the oxygen atoms of the hydroxyl and aldehyde groups would be expected to be the most electron-rich sites, while the hydrogen of the hydroxyl group and the aldehyde proton would be electron-poor.

Table 1: Illustrative Geometric and Electronic Properties for a Phenolic Aldehyde (Calculated via DFT) Note: This data is illustrative for a representative phenolic aldehyde and not specific to 3-Hydroxy-4-isopropylbenzaldehyde due to a lack of published data for the specific compound.

| Parameter | Predicted Value |

|---|---|

| Energy of Optimized Structure (Hartree) | -572.123 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.215 |

| O-H Bond Length (Å) | 0.968 |

| C-C-O-H Dihedral Angle (°) | 0.0 (indicating planarity) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for predicting a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 3-Hydroxy-4-isopropylbenzaldehyde, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing aldehyde group.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenolic Aldehyde Note: This data is illustrative for a representative phenolic aldehyde and not specific to 3-Hydroxy-4-isopropylbenzaldehyde due to a lack of published data for the specific compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Nuclear Quadrupole Coupling Constants (NQCC) in Understanding Electronic Environments

While less common than DFT geometry optimizations or FMO analysis, the calculation of Nuclear Quadrupole Coupling Constants (NQCC) can provide profound insight into the electronic environment around specific atomic nuclei. This technique is applicable to nuclei with a nuclear spin quantum number greater than 1/2 (e.g., ¹⁴N, ³⁵Cl, ¹⁷O). The NQCC arises from the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus, which is created by the surrounding electron distribution.

For 3-Hydroxy-4-isopropylbenzaldehyde, NQCC calculations for the ¹⁷O nucleus (if isotopically labeled) could precisely probe the electronic structure of the hydroxyl and carbonyl groups. The magnitude of the NQCC is highly sensitive to changes in chemical bonding and intermolecular interactions, such as hydrogen bonding. Comparing calculated NQCC values with experimental data from nuclear quadrupole resonance (NQR) spectroscopy can serve as a stringent test for the accuracy of the computational model.

Molecular Dynamics and Conformation Analysis

While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This approach is crucial for understanding the conformational flexibility of 3-Hydroxy-4-isopropylbenzaldehyde.

An MD simulation would reveal how the isopropyl group and the aldehyde group rotate relative to the benzene ring. It can also simulate the molecule's behavior in different environments, such as in a solvent like water or within a lipid bilayer, providing insights into its solubility and membrane permeability. By tracking the dihedral angles of the rotatable bonds over the course of the simulation, a conformational landscape can be generated, identifying the most populated and energetically favorable conformations.

In Silico Modeling of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules is key to predicting its pharmacological potential. In silico modeling, particularly molecular docking, is a primary tool for this purpose.

Ligand-Receptor Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov The goal is to find the binding mode with the lowest energy, which is often represented by a scoring function. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target.

For 3-Hydroxy-4-isopropylbenzaldehyde, docking studies could be performed against various enzymes for which phenolic aldehydes are known inhibitors, such as tyrosinase, acetylcholinesterase, or various kinases. nih.govchemchart.com The simulation would place the molecule into the active site of the target protein and evaluate the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, a docking simulation against a protein like epidermal growth factor receptor (EGFR) kinase would likely show the phenolic hydroxyl group acting as a hydrogen bond donor or acceptor with polar residues in the active site, while the benzene ring and isopropyl group would engage in hydrophobic interactions with nonpolar residues. nih.gov The predicted binding energy gives a quantitative estimate of the binding affinity, helping to rank its potential as an inhibitor compared to other compounds.

Table 3: Illustrative Molecular Docking Results for a Phenolic Aldehyde Against a Protein Kinase Target Note: This data is illustrative for a representative phenolic aldehyde and not specific to 3-Hydroxy-4-isopropylbenzaldehyde due to a lack of published data for the specific compound.

| Parameter | Value/Description |

|---|---|

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Energy (kcal/mol) | -7.8 |

| Key Hydrogen Bond Interactions (Residues) | Asp831, Lys721 |

| Key Hydrophobic Interactions (Residues) | Leu694, Val702, Cys751 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the chemical structure of a series of compounds with their biological activity. rsc.org These models are founded on the principle that the activity of a substance is a function of its molecular structure and physicochemical properties. researchgate.net For a compound like 3-Hydroxy-4-isopropylbenzaldehyde, QSAR studies can be instrumental in predicting its biological activities and guiding the synthesis of new, more potent derivatives.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected. For 3-Hydroxy-4-isopropylbenzaldehyde, this would involve synthesizing a library of its derivatives and testing their activity in a relevant biological assay.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For phenolic compounds, important descriptors in QSAR models often include parameters related to the hydroxyl group, which is a key feature in 3-Hydroxy-4-isopropylbenzaldehyde. nih.gov For example, in a study on hydroxybenzalacetones, the energy of the highest occupied molecular orbital (E(HOMO)) and the frontier electron densities on the phenolic oxygen atom were found to have excellent correlations with antioxidant activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), can provide further insights by analyzing the steric and electrostatic fields of the molecules. nih.govnih.gov In a CoMFA study, the molecules in a dataset are aligned, and their 3D steric and electrostatic fields are calculated and correlated with their biological activities. nih.gov This approach could be particularly useful for understanding the interactions of 3-Hydroxy-4-isopropylbenzaldehyde and its derivatives with a biological target.

Table 1: Common Molecular Descriptors in QSAR Studies and Their Relevance to 3-Hydroxy-4-isopropylbenzaldehyde

| Descriptor Type | Specific Descriptor Examples | Potential Relevance for 3-Hydroxy-4-isopropylbenzaldehyde |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | The phenolic hydroxyl and aldehyde groups create a specific electronic profile that can be crucial for interactions with biological targets. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The isopropyl group and the overall shape of the molecule will influence how it fits into a receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The balance between the hydrophilic hydroxyl group and the lipophilic isopropyl and benzene ring will determine its distribution in biological systems. |

| Topological | Connectivity indices, Shape indices | These descriptors quantify the branching and overall shape of the molecule, which can be related to its activity. |

Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Environmental Fate Prediction

Quantitative Structure-Toxicity Relationship (QSTR) models are a specialized application of QSAR that focus on predicting the toxicity of chemicals to various organisms and their fate in the environment. service.gov.uk Given the widespread use of phenolic compounds, understanding the potential environmental impact of substances like 3-Hydroxy-4-isopropylbenzaldehyde is of significant importance.

Direct QSTR studies on 3-Hydroxy-4-isopropylbenzaldehyde are not prominent in the literature. However, extensive research on the environmental fate and toxicity of other alkylphenols provides a strong basis for predicting its behavior. service.gov.ukresearchgate.netwur.nl Alkylphenols, which share the structural feature of a phenol (B47542) ring with an alkyl substituent, are known to be of environmental concern due to their potential toxicity and endocrine-disrupting effects. service.gov.uknih.gov

The degradation of alkylphenol ethoxylates in the environment can lead to the formation of more persistent and toxic alkylphenols. researchgate.net Similarly, the environmental transformation of 3-Hydroxy-4-isopropylbenzaldehyde could potentially lead to metabolites of varying toxicity. QSTR models can be employed to predict the toxicity of both the parent compound and its potential degradation products to aquatic organisms.

A QSTR model for predicting the environmental fate of 3-Hydroxy-4-isopropylbenzaldehyde would typically involve correlating its structural features with endpoints such as:

Aquatic Toxicity: Predicting the concentration that is lethal to 50% of a test population (LC50) or the effective concentration that causes a specific effect in 50% of the population (EC50) for organisms like fish, daphnids, and algae.

Biodegradability: Estimating the likelihood and rate of its breakdown by microorganisms in the environment.

Bioaccumulation Potential: Predicting its tendency to accumulate in the tissues of living organisms, often estimated using the octanol-water partition coefficient (log Kow).

Table 2: Key Parameters in QSTR Models for Environmental Fate Prediction of Phenolic Compounds

| QSTR Endpoint | Relevant Molecular Descriptors | Significance for 3-Hydroxy-4-isopropylbenzaldehyde |

| Aquatic Toxicity | LogP, Polarizability, HOMO/LUMO energies | The hydrophobicity imparted by the isopropyl group and the reactivity of the phenolic and aldehyde functionalities will likely influence its toxicity to aquatic life. |

| Biodegradability | Molecular weight, Number of aromatic rings, Presence of specific functional groups | The benzene ring can confer resistance to biodegradation, while the hydroxyl and aldehyde groups may provide sites for microbial attack. |

| Bioaccumulation | LogP, Molecular volume | A higher LogP value, influenced by the isopropyl group, would suggest a greater potential for bioaccumulation. |

Prediction of Spectroscopic Properties through Advanced Computational Methods

Advanced computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.gov For 3-Hydroxy-4-isopropylbenzaldehyde, these methods can provide theoretical spectra that can aid in its identification and characterization, as well as offer insights into its electronic structure and vibrational modes.

While a dedicated computational spectroscopic study on 3-Hydroxy-4-isopropylbenzaldehyde is not extensively reported, the methodologies are well-established and have been successfully applied to a vast range of organic molecules, including other phenols and aldehydes. nih.gov For instance, computational studies on thymol, a structural isomer of carvacrol (B1668589) which is closely related to 3-Hydroxy-4-isopropylbenzaldehyde, have provided insights into its structure and reactivity. nih.gov

The prediction of spectroscopic properties typically involves the following computational steps:

Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state).

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in UV-Visible spectra.

NMR Chemical Shift Calculations: The magnetic shielding of each nucleus is calculated to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra.

Table 3: Predicted Spectroscopic Data for 3-Hydroxy-4-isopropylbenzaldehyde using Computational Methods (Hypothetical Data Based on General Principles)

| Spectroscopic Technique | Predicted Property | Computational Method | Significance for 3-Hydroxy-4-isopropylbenzaldehyde |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G) | Prediction of characteristic peaks for O-H stretching (hydroxyl), C=O stretching (aldehyde), and C-H stretching (isopropyl and aromatic). |

| UV-Visible Spectroscopy | Absorption maxima (λmax in nm) | TD-DFT | Prediction of electronic transitions, likely π → π transitions associated with the benzene ring and the carbonyl group. |

| ¹H NMR Spectroscopy | Chemical shifts (δ in ppm) | GIAO-DFT | Prediction of distinct signals for the phenolic proton, aldehyde proton, aromatic protons, and the protons of the isopropyl group. |

| ¹³C NMR Spectroscopy | Chemical shifts (δ in ppm) | GIAO-DFT | Prediction of chemical shifts for each unique carbon atom, including the carbonyl carbon, the carbons of the benzene ring, and the carbons of the isopropyl group. |

These theoretical predictions, when compared with experimental spectra, can confirm the structure of a synthesized compound and provide a deeper understanding of its molecular properties.

Biological Activity and Mechanistic Insights of 3 Hydroxy 4 Isopropylbenzaldehyde in Vitro Studies

Enzyme Inhibition Studies and Mechanistic Investigations

Tyrosinase Inhibition: Mechanism of Action and Structure-Activity Relationships (SAR)

Further context for the structure-activity relationship can be drawn from studies on cuminaldehyde (4-isopropylbenzaldehyde), which is the parent compound of 3-hydroxy-4-isopropylbenzaldehyde, lacking the hydroxyl group. Cuminaldehyde has also been identified as a potent inhibitor of mushroom tyrosinase, with a reported IC50 value of 0.05 mM (50 µM) for the oxidation of L-DOPA. nih.gov The presence and position of the hydroxyl group on the benzene (B151609) ring, as seen in the comparison between cuminaldehyde and chamaecin, appear to significantly influence the inhibitory potency. The lower IC50 value of the hydroxylated compound (chamaecin) suggests that the hydroxyl group may play a crucial role in the interaction with the enzyme's active site, potentially through hydrogen bonding or by altering the electronic properties of the molecule.

Table 1: Tyrosinase Inhibitory Activity of 3-Hydroxy-4-isopropylbenzaldehyde Analogs

| Compound | IC50 (µM) | Enzyme Source | Substrate | Inhibition Type |

| 2-Hydroxy-4-isopropylbenzaldehyde | 2.3 | Mushroom | L-DOPA | Mixed |

| Cuminaldehyde (4-isopropylbenzaldehyde) | 50 | Mushroom | L-DOPA | Not specified |

This table presents data for structural analogs of 3-Hydroxy-4-isopropylbenzaldehyde to provide context on potential activity.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Profiles

There is a lack of specific in vitro studies investigating the direct inhibitory effects of 3-hydroxy-4-isopropylbenzaldehyde on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, the broader class of phenolic compounds has been explored for cholinesterase inhibitory potential. Phenolic compounds, due to their structural diversity, can interact with the active sites of these enzymes. For instance, certain flavonoids and other polyphenols have demonstrated varying degrees of AChE and BChE inhibition. mdpi.commdpi.com The inhibitory mechanism often involves interactions with the catalytic or peripheral anionic sites of the cholinesterase enzymes. Without direct experimental data for 3-hydroxy-4-isopropylbenzaldehyde, its specific inhibitory profile against these enzymes remains uncharacterized.

Tyrosine Kinase Inhibition Pathways

Currently, there is no scientific literature available that details the in vitro evaluation of 3-hydroxy-4-isopropylbenzaldehyde as a tyrosine kinase inhibitor. Kinase inhibitor screening programs are extensive, but this specific compound has not been reported as a hit in the accessible research. nih.govnih.gov Therefore, its potential to inhibit any specific tyrosine kinase pathways is unknown.

Cellular Impact Assessments (In Vitro)

Modulation of Cellular Processes (e.g., Melanin (B1238610) Synthesis Pathways in Melanoma Cell Lines)

Direct studies on the effects of 3-hydroxy-4-isopropylbenzaldehyde on cellular processes such as melanin synthesis are not available. However, research on structurally related compounds provides some indication of potential activity.

Cuminaldehyde (4-isopropylbenzaldehyde), the non-hydroxylated analog, has been shown to suppress melanin formation in murine B16-F10 melanoma cells. nih.gov In one study, cuminaldehyde demonstrated a dose-dependent decrease in melanin production up to a concentration of 0.25 mM without affecting cell viability. nih.gov This suggests that the isopropylbenzaldehyde scaffold can interfere with the melanogenesis pathway.

Furthermore, other phenolic aldehydes have been investigated for their anti-melanogenic properties in B16F10 cells. For example, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) was found to inhibit α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis by downregulating the PKA/CREB-associated microphthalmia-associated transcription factor (MITF). mdpi.com MITF is a key transcription factor for major melanogenic enzymes like tyrosinase, TRP-1, and TRP-2. Similarly, 3,4-dihydroxybenzalacetone (B12434011) has been shown to reduce the expression of these melanocytic proteins and also interfere with melanosome maturation and transport. nih.gov These findings highlight that phenolic aldehydes can modulate melanin synthesis through various mechanisms, including the downregulation of key signaling pathways and melanogenic enzymes. Given its structure as a phenolic aldehyde, 3-hydroxy-4-isopropylbenzaldehyde could potentially exert similar effects, although this requires experimental verification.

Table 2: Effects of Related Compounds on Melanin Synthesis in B16F10 Melanoma Cells

| Compound | Concentration | Effect on Melanin Synthesis | Noted Mechanism of Action |

| Cuminaldehyde | Up to 0.25 mM | Suppression | Not specified |

| Protocatechuic Aldehyde | Not specified | Inhibition of α-MSH-induced melanogenesis | Downregulation of PKA/CREB/MITF pathway |

| 3,4-Dihydroxybenzalacetone | 2.5–10 µM | Inhibition of hyperpigmentation | Downregulation of TYR, TRP-1, TRP-2, PMEL17 |

This table summarizes the observed effects of compounds structurally related to 3-Hydroxy-4-isopropylbenzaldehyde on melanin synthesis in a common melanoma cell line model.

Antimicrobial Activity against Specific Bacterial and Fungal Strains

There is a lack of published data detailing the specific antimicrobial activity of 3-hydroxy-4-isopropylbenzaldehyde against particular bacterial and fungal strains, including minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) values. While benzaldehyde (B42025) and its derivatives are known to possess antimicrobial properties, the specific activity profile of the 3-hydroxy-4-isopropyl substituted variant has not been characterized in the reviewed literature. Therefore, its spectrum of activity and potency as an antimicrobial agent remain to be determined through future in vitro studies.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting the oxidative cascade. The presence of the hydroxyl group at the meta-position and the isopropyl group at the para-position relative to the aldehyde function in 3-Hydroxy-4-isopropylbenzaldehyde suggests it is likely to possess antioxidant properties.

The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), resulting in the formation of a more stable phenoxyl radical and a non-radical species (RH). The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. In the case of 3-Hydroxy-4-isopropylbenzaldehyde, the resulting radical would be stabilized by resonance, delocalizing the unpaired electron across the benzene ring.

The free radical scavenging activity of hydroxybenzaldehydes has been investigated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. For instance, studies on related compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) have demonstrated their capacity to scavenge these radicals, with the number and position of hydroxyl groups significantly influencing the activity. researchgate.net

While no specific IC50 values for 3-Hydroxy-4-isopropylbenzaldehyde are reported in the reviewed literature, it is plausible that it would exhibit free radical scavenging activity. The electron-donating nature of the isopropyl group at the para-position could potentially enhance the hydrogen-donating ability of the hydroxyl group at the meta-position, thereby contributing to its antioxidant capacity.

Table 1: Comparative Antioxidant Activity of Structurally Related Benzaldehydes

| Compound | Structure | Antioxidant Activity (DPPH Assay) | Reference |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Moderate | researchgate.net |

| Protocatechuic aldehyde | 3,4-dihydroxybenzaldehyde (B13553) | High | researchgate.net |

| p-Hydroxybenzaldehyde | 4-hydroxybenzaldehyde | Negligible | researchgate.net |

| Salicylaldehyde | 2-hydroxybenzaldehyde | Negligible | researchgate.net |

This table illustrates the antioxidant potential of various hydroxybenzaldehydes to provide a comparative context for the likely activity of 3-Hydroxy-4-isopropylbenzaldehyde. Direct experimental data for 3-Hydroxy-4-isopropylbenzaldehyde is not available in the cited literature.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Assays

The structure-activity relationship (SAR) for antioxidant phenolic compounds provides insights into how specific structural features influence their biological activity. For hydroxybenzaldehydes, the following SAR principles can be derived from studies on analogous compounds:

Number and Position of Hydroxyl Groups: The antioxidant activity of phenolic aldehydes generally increases with the number of hydroxyl groups. For example, protocatechuic aldehyde, with two hydroxyl groups, exhibits higher antioxidant activity than vanillin, which has one hydroxyl and one methoxy (B1213986) group. researchgate.net The position of the hydroxyl groups is also critical. An ortho or para relationship between a hydroxyl group and another electron-donating group often enhances antioxidant activity due to increased stability of the resulting phenoxyl radical through resonance and/or intramolecular hydrogen bonding.

Nature of Substituents: The presence of electron-donating groups (EDGs) on the aromatic ring, such as alkyl or methoxy groups, can enhance antioxidant activity by increasing the electron density on the ring and facilitating hydrogen donation from the phenolic hydroxyl group. Conversely, electron-withdrawing groups (EWGs) generally decrease antioxidant activity. In 3-Hydroxy-4-isopropylbenzaldehyde, the isopropyl group is an electron-donating group, which is expected to positively influence its antioxidant potential.

Based on these principles, it can be inferred that 3-Hydroxy-4-isopropylbenzaldehyde would likely exhibit a moderate level of antioxidant activity. The presence of the single hydroxyl group suggests it may be less potent than dihydroxybenzaldehydes. However, the electron-donating isopropyl group at the para-position to the hydroxyl group could enhance its activity compared to unsubstituted or methoxy-substituted analogs at the same position.

Table 2: Structure-Activity Relationship Insights for Hydroxybenzaldehydes

| Structural Feature | Influence on Antioxidant Activity | Rationale |

| Increased number of -OH groups | Generally increases activity | More sites for hydrogen donation. |

| Ortho or Para -OH to another -OH or EDG | Enhances activity | Increased stability of the phenoxyl radical through resonance and/or intramolecular hydrogen bonding. |

| Electron-Donating Groups (e.g., -CH(CH3)2) | Generally enhances activity | Increases electron density on the ring, facilitating hydrogen donation. |

| Electron-Withdrawing Groups (e.g., -CHO) | Generally decreases activity | Decreases electron density on the ring, hindering hydrogen donation. |

This table summarizes general SAR principles for hydroxybenzaldehydes based on existing literature. These principles can be used to predict the potential antioxidant activity of 3-Hydroxy-4-isopropylbenzaldehyde.

Applications of 3 Hydroxy 4 Isopropylbenzaldehyde in Advanced Materials Science and Catalysis

Utilization as a Versatile Building Block for Polymeric Materials

The bifunctional nature of 3-Hydroxy-4-isopropylbenzaldehyde, possessing both a hydroxyl and an aldehyde group, makes it a prime candidate for a versatile building block, or monomer, in the synthesis of polymeric materials. scitechdaily.com The aldehyde and hydroxyl functionalities provide reactive sites for various polymerization reactions.

The phenolic hydroxyl group can participate in polycondensation reactions, for instance, with dicarboxylic acids or their derivatives to form polyesters. Similarly, it can react with epoxides or other electrophilic species to generate polyethers. The aldehyde group, on the other hand, can undergo reactions to form polymers through mechanisms such as aldol (B89426) condensation or by being converted into other functional groups that are amenable to polymerization.

While direct research on the use of 3-Hydroxy-4-isopropylbenzaldehyde in polymerization is not extensively documented, the use of other substituted phenolic aldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), as a bio-based building block for polymers is well-established. psu.edu Vanillin has been successfully used to synthesize a variety of polymers, including polyesters, polyacetals, and vinyl polymers, after suitable modification. psu.edu The structural similarity between 3-Hydroxy-4-isopropylbenzaldehyde and vanillin suggests a similar potential for its use in creating novel polymeric structures. The isopropyl group in 3-Hydroxy-4-isopropylbenzaldehyde could impart specific properties to the resulting polymers, such as increased hydrophobicity and altered thermal and mechanical characteristics compared to polymers derived from vanillin.

The synthesis of polymers from bifunctional monomers like 3-Hydroxy-4-isopropylbenzaldehyde can lead to materials with a range of properties, tailored for specific applications. For example, the incorporation of this aromatic aldehyde into a polymer backbone can enhance its thermal stability and rigidity.

| Monomer | Polymer Type (Potential) | Key Reactive Groups | Potential Polymer Properties |

| 3-Hydroxy-4-isopropylbenzaldehyde | Polyesters, Polyethers, Polyacetals | Aldehyde, Hydroxyl | Enhanced thermal stability, hydrophobicity |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Polyesters, Polyacetals, Vinyl polymers | Aldehyde, Hydroxyl, Methoxy (B1213986) | Bio-based, potential for tailored properties |

Role in Crosslinking Reagent Design for Functional Materials Development

Crosslinking is a critical process in polymer chemistry that involves the formation of covalent bonds to join two or more polymer chains, leading to the formation of a three-dimensional network. korambiotech.com This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. 3-Hydroxy-4-isopropylbenzaldehyde possesses functional groups that can be exploited in the design of crosslinking reagents.

The aldehyde group can react with various nucleophiles, such as amines, to form Schiff bases, which can be a basis for crosslinking if the polymer chains contain amine functionalities. The phenolic hydroxyl group can also be utilized for crosslinking reactions, for instance, through esterification with multifunctional carboxylic acids or their derivatives.

Furthermore, the reactivity of the aromatic ring itself can be leveraged. The positions ortho and para to the hydroxyl group are activated towards electrophilic substitution, allowing for the introduction of additional reactive groups that can participate in crosslinking.

While specific crosslinking agents based on 3-Hydroxy-4-isopropylbenzaldehyde are not widely reported, the principle of using bifunctional aldehydes for crosslinking is well-established. Glutaraldehyde, for example, is a widely used crosslinking agent that reacts with amine groups on proteins and other biopolymers. nih.gov The reactivity of the aldehyde groups in 3-Hydroxy-4-isopropylbenzaldehyde suggests its potential to function in a similar capacity, with the added benefit of the phenolic and isopropyl groups potentially influencing the properties of the crosslinked material. For instance, the aromatic nature of the crosslinker could impart rigidity, while the isopropyl group might enhance solubility in certain organic media.

The latent reactivity of α-hydroxyaldehydes, where an initial reaction can generate a new reactive species, has also been demonstrated. nih.gov While 3-Hydroxy-4-isopropylbenzaldehyde is not an α-hydroxyaldehyde, the concept of designing molecules with latent crosslinking potential is an active area of research.